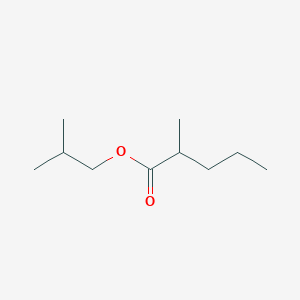
Isobutyl 2-methylvalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl 2-methylvalerate can be synthesized through the esterification of 2-methylvaleric acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous reactors and distillation columns are often employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyl 2-methylvalerate primarily undergoes hydrolysis, oxidation, and reduction reactions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to yield 2-methylvaleric acid and isobutanol.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to primary alcohols.
Major Products Formed:
Hydrolysis: 2-methylvaleric acid and isobutanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Primary alcohols.
Scientific Research Applications
Isobutyl 2-methylvalerate finds applications in various fields:
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of isobutyl 2-methylvalerate involves its interaction with specific molecular targets and pathways. detailed studies on its exact mechanism are limited .
Comparison with Similar Compounds
- Isobutyl isobutyrate
- Isobutyl acetate
- Isobutyl propionate
Comparison: Isobutyl 2-methylvalerate is unique due to its specific ester structure, which imparts distinct olfactory properties compared to other similar esters .
Properties
CAS No. |
6297-42-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-methylpropyl 2-methylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)10(11)12-7-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
VSNXGQJZBDUEOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
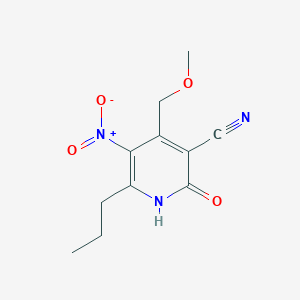
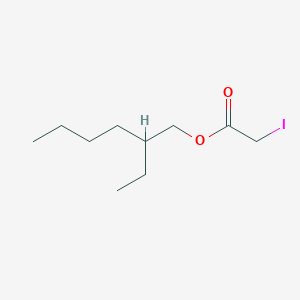
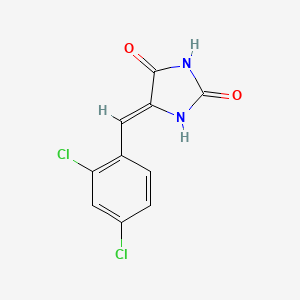
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
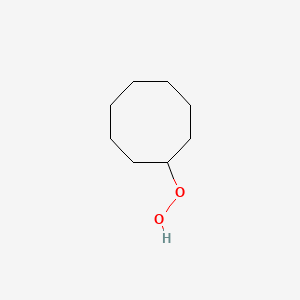
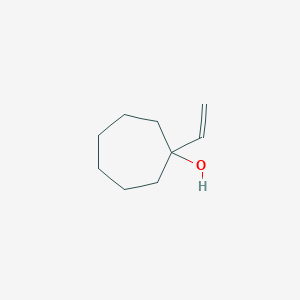
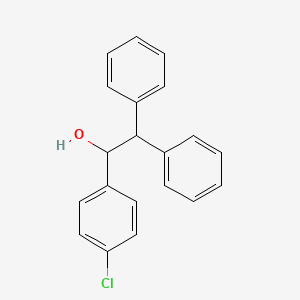
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
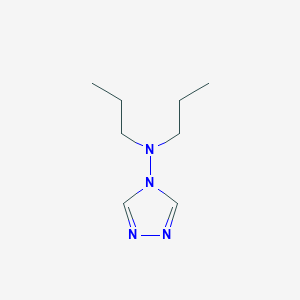

![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
